(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid

Description

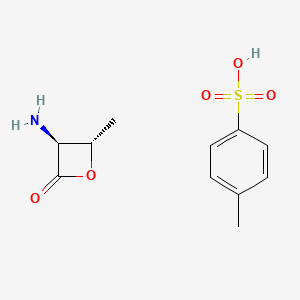

The compound (3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid (CAS: 131232-75-2, C₁₁H₁₅NO₅S) is a β-lactam derivative (oxetan-2-one ring) covalently linked to 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). This structure combines a strained β-lactam moiety with a sulfonic acid group, which enhances solubility and stability in polar solvents. It is typically synthesized via hydrogenation and deprotection steps involving palladium catalysts, as seen in analogous β-lactam syntheses . The stereochemistry (3S,4S) is critical for its biological activity and crystallinity, confirmed by X-ray diffraction (Flack parameter = -0.04(2)) .

Properties

IUPAC Name |

(3S,4S)-3-amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H7NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(5)4(6)7-2/h2-5H,1H3,(H,8,9,10);2-3H,5H2,1H3/t;2-,3-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPLHVDXIYGFLG-AFIKBKPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of amino alcohols and subsequent oxidation. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity. The production process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biological molecules. The pathways involved can include metabolic processes, signaling cascades, and cellular responses.

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 273.31 g/mol

- Melting Point : 451–454 K (decomposition observed)

- Optical Rotation: [α]²⁰D = –32.3 (c = 1.02, methanol)

- Crystal System: Monoclinic, space group P12₁1 with unit cell parameters a = 6.2327 Å, b = 7.9360 Å, c = 14.1536 Å, β = 99.709° .

Comparison with Structurally Similar Compounds

Stereoisomers: (3S,4R)-3-Amino-4-methyloxetan-2-one Tosylate

The (3S,4R) diastereomer (CAS: 131131-06-1) shares the same molecular formula (C₁₁H₁₅NO₅S) but differs in stereochemistry at the 4-position. This alters its hydrogen-bonding network and biological interactions. For example:

β-Lactam Derivatives Without Sulfonic Acid Groups

Example: (3S)-3-Aminooxetan-2-one (L-serine β-lactone)

Sulfonic Acid Salts of Heterocyclic Amines

Example: (S)-3-Aminotetrahydrofuran Tosylate (CAS: 104530-80-5)

Difluoromethylenyl Cyclopentane Derivatives

Example: (3S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

- Structure : Rigid cyclopentene ring with electron-withdrawing CF₂ group.

- Key Differences :

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Biological Activity

(3S,4S)-3-Amino-4-methyloxetan-2-one; 4-methylbenzenesulfonic acid is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (3S,4S)-3-amino-4-methyloxetan-2-one 4-methylbenzenesulfonate

- Molecular Formula : C₁₁H₁₅N₁O₅S

- Molecular Weight : 273.31 g/mol

- CAS Number : 131131-06-1

The compound features a unique oxetane ring structure that contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of (3S,4S)-3-amino-4-methyloxetan-2-one; 4-methylbenzenesulfonic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonic acid moiety may interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with receptors or other cellular components.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonic acid derivatives, including (3S,4S)-3-amino-4-methyloxetan-2-one; 4-methylbenzenesulfonic acid, against common pathogens. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Enzyme Interaction Studies

Research has shown that the compound can inhibit certain enzymes involved in metabolic pathways. For example, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (3S,4S)-3-amino-4-methyloxetan-2-one; 4-methylbenzenesulfonic acid was tested against a panel of bacterial strains. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for Staphylococcus aureus.

- Mechanism of Action : The compound disrupted cell wall synthesis, leading to cell lysis.

Case Study 2: Inhibition of Dihydrofolate Reductase

A series of assays were conducted to assess the inhibitory effect on DHFR:

- IC50 Value : The IC50 was determined to be 25 µM.

- Binding Affinity : Molecular docking studies suggested strong binding affinity to the active site of DHFR.

Data Table Summary

| Property | Value |

|---|---|

| IUPAC Name | (3S,4S)-3-amino-4-methyloxetan-2-one 4-methylbenzenesulfonate |

| Molecular Formula | C₁₁H₁₅N₁O₅S |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 131131-06-1 |

| Antimicrobial MIC | 32 µg/mL for S. aureus |

| DHFR IC50 | 25 µM |

Q & A

Q. What are the validated synthetic routes for (3S,4S)-3-amino-4-methyloxetan-2-one; 4-methylbenzenesulfonic acid, and what critical reaction conditions are required?

- Methodological Answer : The synthesis involves multi-step processes, including:

Oxetanone Core Formation : Stereoselective cyclization of protected amino alcohols under acidic conditions to generate the (3S,4S)-oxetan-2-one scaffold.

Sulfonic Acid Integration : Coupling with 4-methylbenzenesulfonic acid via nucleophilic substitution or acid-base reactions, often requiring anhydrous conditions and catalysts like triethylamine .

Purification : Crystallization using acetone/water mixtures to isolate the final product.

Key conditions include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid racemization .

Q. How can the stereochemical integrity of the oxetanone core be confirmed post-synthesis?

- Methodological Answer : Use X-ray crystallography to resolve absolute configurations (e.g., Flack parameter analysis) . Circular Dichroism (CD) and NMR (e.g., NOESY) can validate spatial arrangements. For example, coupling constants (J = 5–7 Hz in H NMR) confirm trans-diaxial hydrogen bonding in the oxetanone ring .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Data-Driven Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (≤2 mg/mL at 25°C). Solubility improves at pH >7 due to sulfonic acid deprotonation .

- Stability : Degrades above 150°C; hygroscopic in humid environments. Store at –20°C under desiccation .

Advanced Research Questions

Q. How does the co-crystallization of 4-methylbenzenesulfonic acid influence the compound’s crystallographic packing and intermolecular interactions?

- Methodological Answer : Co-crystals form hydrogen-bonded networks between the sulfonic acid group (–SO₃H) and the oxetanone’s amino/keto moieties. X-ray data (e.g., a = 6.23 Å, β = 99.7°) reveal a monoclinic lattice (space group P12₁1) with Cl⁻ ions acting as hydrogen-bond acceptors (N–H···Cl distances: 2.27–3.16 Å) . Optimize crystallization using acetone/water (1:3 v/v) to enhance lattice stability .

Q. What mechanistic insights explain the compound’s potential as a chiral catalyst in asymmetric synthesis?

- Advanced Analysis : The (3S,4S)-oxetanone core’s rigid conformation enables stereoelectronic control during catalysis. Computational studies (DFT) suggest:

- The amino group acts as a Brønsted base, activating substrates via proton transfer.

- The sulfonic acid group stabilizes transition states through ionic interactions (e.g., –SO₃⁻···H–N⁺–) .

Experimental validation: Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Conflict Resolution Strategy :

- Dose-Dependency : Re-evaluate assays across a wider concentration range (nM–mM). For example, antioxidant activity may plateau at >100 µM due to autoxidation artifacts .

- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) using MTT assays. Contradictory IC₅₀ values often stem from differential membrane permeability .

- Batch Purity : Validate via LC-MS (≥98% purity; detect trace impurities like deaminated derivatives) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₅S | |

| Molecular Weight | 273.31 g/mol | |

| Melting Point | 451–454 K (decomposition) | |

| Specific Rotation ([α]₂₀D) | –32.3° (c = 1.02 in CH₃OH) | |

| CAS Number | 131232-75-2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.